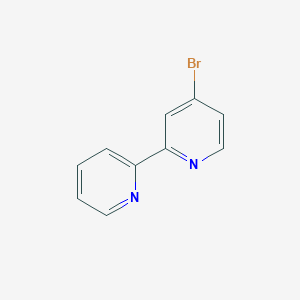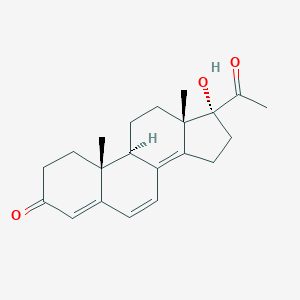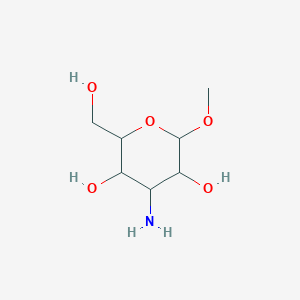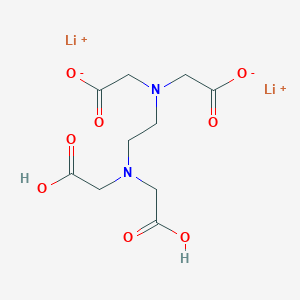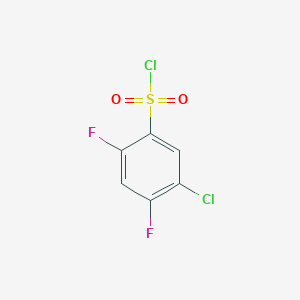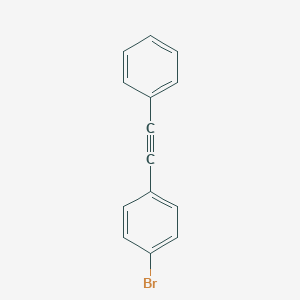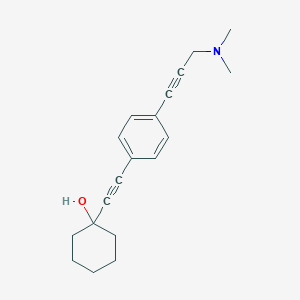
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-, also known as DAPPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DAPPA is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- is a selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is a family of serine/threonine kinases that are activated by various signals, including diacylglycerol and calcium ions. PKC is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- inhibits the activity of PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation.
Biochemische Und Physiologische Effekte
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In neurons, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- enhances synaptic transmission and plasticity, and enhances learning and memory. In immune cells, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- modulates the function of T cells and natural killer cells, and enhances the immune response against viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has several advantages for lab experiments, including its selectivity for PKC, its ability to penetrate the blood-brain barrier, and its low toxicity. However, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- also has some limitations, including its limited solubility in water, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-. One direction is to further optimize its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential applications in other fields, such as infectious diseases and metabolic disorders. Finally, the development of Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- derivatives with improved selectivity and potency may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- involves a series of chemical reactions, starting from the commercially available starting material, 4-(dimethylamino)phenylacetylene. The first step involves the reaction of this compound with 4-bromo-1-butene in the presence of a palladium catalyst to yield the intermediate, 1-(4-(dimethylamino)phenyl)-1-hexene. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to yield the final product, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to modulate synaptic transmission and plasticity, and to enhance learning and memory in animal models. In immunology, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to modulate the function of immune cells, including T cells and natural killer cells, and to enhance the immune response against viral infections.
Eigenschaften
CAS-Nummer |
14893-26-6 |
|---|---|
Produktname |
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-[2-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H23NO/c1-20(2)16-6-7-17-8-10-18(11-9-17)12-15-19(21)13-4-3-5-14-19/h8-11,21H,3-5,13-14,16H2,1-2H3 |
InChI-Schlüssel |
QWYKSAVKYBACJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
Kanonische SMILES |
CN(C)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
Andere CAS-Nummern |
14893-26-6 |
Synonyme |
1-[[p-[3-(Dimethylamino)-1-propynyl]phenyl]ethynyl]-1-cyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



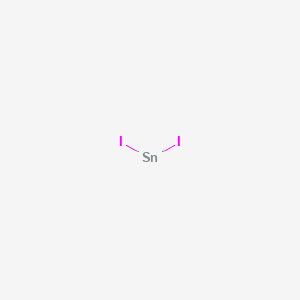
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
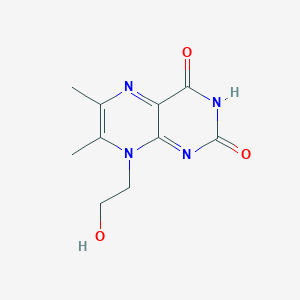
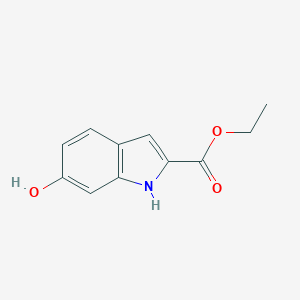
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
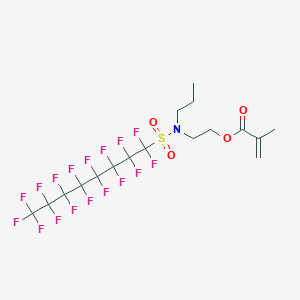
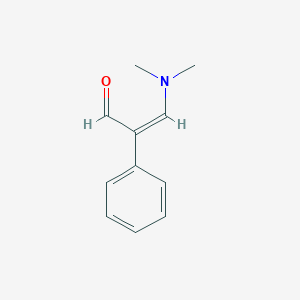
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
